molecular formula C22H22N4O2 B2485664 1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one CAS No. 1251585-74-6

1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one

Cat. No.: B2485664
CAS No.: 1251585-74-6
M. Wt: 374.444
InChI Key: KDWRFPLQAQYJOP-UHFFFAOYSA-N
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Description

1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a complex organic compound featuring a pyrrolidine ring, a naphthyridine moiety, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the naphthyridine moiety. The final step involves the attachment of the ethanone group to the phenyl ring. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is unique due to its combination of the pyrrolidine ring and naphthyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[3-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14-8-9-18-20(25-17-7-5-6-16(12-17)15(2)27)19(13-23-21(18)24-14)22(28)26-10-3-4-11-26/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWRFPLQAQYJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)C)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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